N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a dihydropyridazine core substituted with methoxy groups at positions 4 and 3,5-dimethoxyphenyl, and a 2-methylphenyl group at position 1. Its synthesis likely follows methods analogous to related pyridazinone carboxamides, involving coupling of substituted phenylamines with activated pyridazinone intermediates.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-7-5-6-8-17(13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-9-15(27-2)11-16(10-14)28-3/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDGHESBQHOJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form the corresponding alcohol.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as a ligand for adenosine receptors, which are involved in various physiological processes.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to interact with adenosine receptors, modulating their activity and influencing various signaling pathways. The presence of methoxy groups enhances its binding affinity to these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations :
- Substituent Positioning : The target compound’s 3,5-dimethoxyphenyl group may enhance lipid solubility and receptor binding compared to Compound 20’s 4-fluoro-3-substituted phenyl, which prioritizes electron-withdrawing effects for proteasome inhibition .
- Methoxy vs. Fluoro Groups : Methoxy groups (electron-donating) in the target compound could influence metabolic stability, whereas fluorine atoms (electron-withdrawing) in Compound 20 improve target affinity and pharmacokinetics .
Non-Pyridazinone Analogs with Shared Substituents
highlights N⁶-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)-ethyl]adenosine (DPMA), an adenosine derivative sharing the 3,5-dimethoxyphenyl and 2-methylphenyl motifs .
Table 2: Comparison with Adenosine Derivatives
| Compound Name | Core Structure | R1 Substituent | R2 Substituent | Biological Activity | Reference |
|---|---|---|---|---|---|
| DPMA | Adenosine | 3,5-dimethoxyphenyl | 2-methylphenyl | Vasodepressor response (A1/A2 receptor modulation) |
Key Observations :
- Pharmacological Divergence: Despite shared substituents, DPMA’s adenosine core targets cardiovascular pathways, whereas pyridazinones like the target compound may act on enzymatic targets (e.g., proteasomes) .
- Role of Methoxy Groups: In DPMA, the 3,5-dimethoxy groups enhance adenosine receptor binding, suggesting similar substituents in the target compound could optimize interactions with unrelated targets .
Research Implications and Limitations
- Structural Insights : The dihydropyridazine core’s rigidity, combined with methoxy and methylphenyl substituents, may confer stability and selectivity, as seen in proteasome inhibitors .
- Data Gaps : Specific activity data for the target compound are absent in the provided evidence. Further studies are needed to quantify its potency, selectivity, and mechanistic profile relative to analogs.
Biological Activity
N-(3,5-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound with potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
Molecular Structure
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 406.5 g/mol. The presence of methoxy groups and a carboxamide moiety suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar methoxy substitutions have shown selective antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values as low as 3.1 µM were reported for certain derivatives, indicating significant growth inhibition .
- Colon Cancer : Related compounds have been shown to inhibit tumor growth in mouse models by modulating key signaling pathways like NF-κB and STAT3 .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar methoxy and phenyl substitutions have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : MIC values around 16 µM were observed for certain derivatives.
- Enterococcus faecalis : Selective activity was noted with MIC values of 8 µM .
The biological activity of the compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The following mechanisms have been proposed:
- Inhibition of STAT3 and NF-κB : The compound has been shown to suppress the DNA binding activity of these transcription factors, leading to increased expression of pro-apoptotic genes such as Fas and DR3 .
- Oxidative Stress Modulation : The presence of methoxy groups may enhance the compound's antioxidant properties, contributing to its antiproliferative effects by reducing oxidative stress in cancer cells .
Study 1: Antiproliferative Effects on MCF-7 Cells
A study investigated the antiproliferative effects of various methoxy-substituted derivatives on MCF-7 breast cancer cells. The results indicated that compounds with multiple methoxy groups exhibited enhanced activity compared to their unsubstituted counterparts. The most potent derivative had an IC50 value of 3.1 µM, demonstrating selective toxicity towards cancer cells without affecting normal cell viability.
Study 2: In Vivo Tumor Growth Inhibition
In a mouse model of colon cancer, a related compound was administered at doses ranging from 2.5 mg/kg to 5 mg/kg. Results showed a significant reduction in tumor size compared to controls, suggesting that the compound could be a promising candidate for further development in cancer therapy .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
